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Compound of Interest

Compound Name:
3-chloro-N,N-

dimethylpropanamide

Cat. No.: B096768 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-chloro-N,N-
dimethylpropanamide, a valuable chemical intermediate in various synthetic pathways. This

document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such

spectra. The information presented herein is intended to serve as a foundational resource for

the identification, characterization, and utilization of this compound in research and

development.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 3-chloro-N,N-
dimethylpropanamide. These predictions are based on established principles of spectroscopy

and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for 3-chloro-N,N-dimethylpropanamide
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.8 Triplet 2H -CH₂-Cl

~2.9 Triplet 2H -CH₂-C(O)

~2.95 Singlet 3H -N(CH₃)₂

~3.05 Singlet 3H -N(CH₃)₂

Note: The two N-methyl groups are diastereotopic due to hindered rotation around the amide

C-N bond, and are therefore expected to be chemically non-equivalent, appearing as two

distinct singlets.

Table 2: Predicted ¹³C NMR Spectral Data for 3-chloro-N,N-dimethylpropanamide

Chemical Shift (δ, ppm) Assignment

~170 C=O (Amide)

~40 -CH₂-Cl

~38 -CH₂-C(O)

~37 -N(CH₃)₂

~35 -N(CH₃)₂

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 3-chloro-N,N-dimethylpropanamide
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Wavenumber (cm⁻¹) Intensity Assignment

~1650 Strong C=O stretch (Amide)

~1400 Medium C-N stretch

~750 Medium-Strong C-Cl stretch

~2950-2850 Medium C-H stretch (Alkyl)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 3-chloro-N,N-dimethylpropanamide

m/z Proposed Fragment Ion

135/137 [M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotopes)

100 [M - Cl]⁺

72 [C₃H₆NO]⁺

44 [C₂H₆N]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a small

organic molecule like 3-chloro-N,N-dimethylpropanamide.

NMR Spectroscopy
2.1.1. Sample Preparation:

Dissolve approximately 10-20 mg of 3-chloro-N,N-dimethylpropanamide in 0.6-0.8 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

2.1.2. ¹H NMR Acquisition:
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The NMR spectrometer is typically operated at a frequency of 300-500 MHz.

Acquire the spectrum at room temperature.

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds,

and a relaxation delay of 1-2 seconds.

Process the Free Induction Decay (FID) with an exponential window function to improve the

signal-to-noise ratio.

2.1.3. ¹³C NMR Acquisition:

The spectrometer is operated at a corresponding frequency (e.g., 75-125 MHz for a 300-500

MHz ¹H instrument).

Employ proton decoupling to simplify the spectrum.

A larger number of scans (hundreds to thousands) is typically required compared to ¹H NMR

due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean.

Record a background spectrum.

Place a small amount of the liquid or solid sample directly on the ATR crystal.

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Process the data to obtain a transmittance or absorbance spectrum.

Mass Spectrometry
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile) into

the mass spectrometer.

For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV).
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The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion to generate the mass spectrum.

Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structure elucidation of an organic compound like 3-chloro-N,N-dimethylpropanamide.

Workflow for Spectroscopic Analysis of 3-chloro-N,N-dimethylpropanamide
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Spectroscopic analysis workflow.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-chloro-N,N-
dimethylpropanamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096768#spectral-data-for-3-chloro-n-n-
dimethylpropanamide-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b096768#spectral-data-for-3-chloro-n-n-dimethylpropanamide-nmr-ir-mass-spec
https://www.benchchem.com/product/b096768#spectral-data-for-3-chloro-n-n-dimethylpropanamide-nmr-ir-mass-spec
https://www.benchchem.com/product/b096768#spectral-data-for-3-chloro-n-n-dimethylpropanamide-nmr-ir-mass-spec
https://www.benchchem.com/product/b096768#spectral-data-for-3-chloro-n-n-dimethylpropanamide-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b096768?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

